![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)

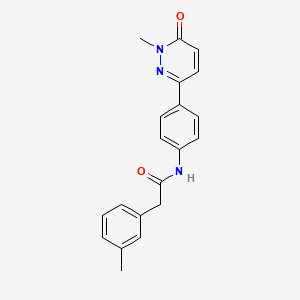

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

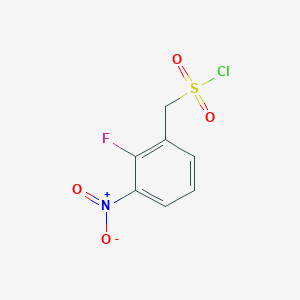

- The compound is a heterocyclic molecule with a complex structure.

- It contains a thiadiazole ring fused with a quinazoline ring.

- The presence of benzylamino and methoxybenzyl groups suggests potential pharmacological activity.

Synthesis Analysis

- The synthesis likely involves reactions between starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.

- Further steps may include hydrazine derivatives and hydrazonoyl chloride reactions.

Molecular Structure Analysis

- The compound’s molecular formula is C~24~H~20~N~6~O~4~S.

- The molecular weight is approximately 488.52 g/mol.

Chemical Reactions Analysis

- The compound may undergo various reactions, including cyclization, substitution, and condensation reactions.

- Detailed mechanisms would require further investigation.

Physical And Chemical Properties Analysis

- Solubility, melting point, and stability data are not available.

- Experimental characterization (NMR, IR, MS) would provide more insights.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Research on quinazoline derivatives, such as the compound , primarily focuses on their synthesis and the formation of various derivatives. For example, Ivachtchenko et al. (2002) synthesized new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, indicating a broader exploration in the quinazoline category for potential drug precursors (Ivachtchenko, Kovalenko, & Drushlyak, 2002). Similarly, Archana et al. (2002) synthesized a series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, showcasing the diversity in quinazoline synthesis and their potential applications (Archana, Srivastava, & Kumar, 2002).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of quinazoline derivatives. Gupta and Chaudhary (2012) investigated the antimicrobial activities of thiazolo and thiazino benzo[h]quinazolines, highlighting their promising antimicrobial properties (Gupta & Chaudhary, 2012). Wu and Zhang (2016) assessed the antitumor activities of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones on human cancer cell lines, indicating their potential as cytotoxic agents (Wu & Zhang, 2016).

Antibacterial Evaluation

The antibacterial properties of quinazoline derivatives have also been a subject of interest. Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, demonstrating their potency as antibacterial agents (Gineinah, 2001). This suggests a potential role for quinazoline derivatives in combating bacterial infections.

Pharmaceutical Development

The synthesis and evaluation of quinazoline derivatives are integral to pharmaceutical development. Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to quinazoline-4-thiones, contributing to the understanding of quinazoline chemistry in drug development (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).

Safety And Hazards

- No specific safety information is provided.

- Standard safety precautions should be followed during handling and experimentation.

Direcciones Futuras

- Investigate the compound’s biological activity against specific targets (e.g., cancer cells).

- Optimize synthesis routes for improved yield and scalability.

- Explore potential applications in drug development.

Please note that additional research and experimental data are necessary to fully understand this compound’s properties and potential applications. 🌟

Propiedades

IUPAC Name |

2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPKKAHJHFPFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)